molecular formula C10H11N3O2 B1601052 Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 96319-21-0

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B1601052
CAS No.: 96319-21-0
M. Wt: 205.21 g/mol
InChI Key: BWSGNJCQTWVCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives constitute an extensive family of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical and materials science research. These compounds are characterized by their unique bicyclic framework, which consists of a pyrazole ring fused to a pyrimidine ring through specific nitrogen atom connections. The fundamental structure comprises a five-membered pyrazole ring containing two adjacent nitrogen atoms, which is fused at the 1,2-positions with a six-membered pyrimidine ring containing nitrogen atoms at the 1 and 3 positions.

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its exceptional synthetic versatility and diverse biological activities. This fused bicyclic system provides a rigid, planar framework that is highly amenable to chemical modifications at various positions throughout the ring system. The structural features inherent to these compounds enable extensive derivatization, allowing for the introduction of diverse functional groups that can significantly influence the electronic properties, lipophilicity, and overall molecular conformation.

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit remarkable pharmacological properties, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities. The biocompatibility and relatively lower toxicity levels observed with many derivatives in this class have contributed to their advancement toward commercial pharmaceutical applications. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the construction of the pyrimidine ring through the interaction of aminopyrazoles with various biselectrophilic compounds, including beta-dicarbonyls, beta-enaminones, and beta-ketonitriles.

Structural Classification of Pyrazolo[1,5-a]pyrimidine Compounds

The structural classification of pyrazolo[1,5-a]pyrimidine compounds is based on the specific arrangement of nitrogen atoms within the fused bicyclic system and the various substitution patterns that can be achieved across the ring framework. The primary classification system recognizes several distinct isomeric forms, each characterized by different nitrogen atom positioning and connectivity patterns. The principal isomeric forms include pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-b]pyrimidine, pyrazolo[5,1-c]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine.

Isomeric Form Nitrogen Positioning Structural Characteristics Reference Compound
Pyrazolo[1,5-a]pyrimidine N1,N5 fusion Five-membered ring fused at 1,2-positions Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Pyrazolo[3,4-d]pyrimidine N3,N4 fusion Alternative fusion pattern 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Pyrazolo[4,3-d]pyrimidine N4,N3 fusion Reversed fusion orientation Various synthetic derivatives
Pyrazolo[5,1-b]pyrimidine N5,N1 fusion Different nitrogen connectivity Limited synthetic examples

The pyrazolo[1,5-a]pyrimidine classification specifically refers to compounds where the pyrazole ring nitrogen at position 1 is connected to the pyrimidine ring nitrogen at position 5, creating a unique fusion pattern that distinguishes this class from other isomeric forms. This particular arrangement results in a bicyclic system where the pyrazole ring shares exactly one nitrogen atom with the pyrimidine ring, forming a stable aromatic heterocyclic compound.

Substituent positioning within the pyrazolo[1,5-a]pyrimidine framework follows a systematic numbering scheme that is crucial for proper structural identification and classification. The numbering system begins with the shared nitrogen atom and proceeds around both rings in a manner that provides the lowest possible numbers for substituents. Research has established that modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the compounds' pharmacokinetic and pharmacodynamic properties.

The electronic properties of pyrazolo[1,5-a]pyrimidine compounds are largely determined by the electron-rich nature of the nitrogen atoms and the aromatic character of the fused ring system. These electronic characteristics contribute to the compounds' ability to participate in various chemical reactions and to interact with biological targets through hydrogen bonding, pi-pi stacking interactions, and other non-covalent binding mechanisms.

Positional Isomerism in this compound

Positional isomerism in this compound arises from the specific placement of the methyl group at position 2 and the ethyl carboxylate group at position 3 of the pyrazolo[1,5-a]pyrimidine core structure. This particular substitution pattern represents one of several possible isomeric arrangements that could theoretically exist, depending on the positioning of these functional groups across the available substitution sites on the bicyclic framework.

Properties

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSGNJCQTWVCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540445
Record name Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96319-21-0
Record name Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation of 5-Amino-3-methylpyrazole with Diethyl Malonate

One of the principal methods involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (commonly sodium ethanolate). This reaction yields a dihydroxy-heterocycle intermediate that can be further processed to obtain the pyrazolopyrimidine ester.

  • Reaction conditions: Sodium ethanolate as base, room temperature or mild heating.
  • Yield: Approximately 89% for the dihydroxy-heterocycle intermediate.
  • Mechanism: The amino group of the pyrazole attacks the activated malonate ester, followed by cyclization to form the fused heterocyclic system.

This method is well-documented for its efficiency and relatively high yield, serving as a foundational step in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Cyclization Using 3,3-Dialkoxypropionate and 3-Methyl-5-Aminopyrazole

Another synthetic route starts from 3,3-dialkoxypropionate esters which react with formate under alkaline conditions to generate an intermediate. This intermediate then undergoes acid-promoted cyclization with 3-methyl-5-aminopyrazole to afford the pyrazolopyrimidine carboxylic ester.

  • Step 1: Alkali-promoted reaction of 3,3-dialkoxypropionate with formate to form an intermediate.
  • Step 2: Acid-catalyzed cyclization with 3-methyl-5-aminopyrazole.
  • Step 3: Hydrolysis of the ester to the corresponding acid if needed.

This method is advantageous for its straightforward synthetic route and suitability for scale-up in industrial settings. The process includes careful pH adjustments and solvent extractions to purify the product.

Example from patent literature:

Step Reagents & Conditions Product Yield Notes
1 Sodium methylate, toluene, 10-15°C, 12 h Intermediate Complete dissolution of raw material
2 3-methyl-5-aminopyrazole, glacial acetic acid, 35-45°C, 48 h Crude ester Followed by extraction and drying
3 Hydrolysis (if performed) Acid Final product after crystallization

Yield of ester: ~78.3%

Functional Group Modifications Post-Core Formation

After establishing the pyrazolopyrimidine core with the ethyl ester group, further functionalization can be performed:

  • Chlorination: Using phosphorus oxychloride to chlorinate hydroxyl groups on the pyrazolopyrimidine ring.
  • Nucleophilic substitution: Replacement of chlorine atoms with nucleophiles like morpholine to introduce additional functional groups.
  • Suzuki–Miyaura cross-coupling: For attaching various substituents at specific positions on the ring system.

These transformations allow for structural diversification and fine-tuning of the molecule’s properties.

Comparative Analysis of Preparation Methods

Preparation Step Method A: Base-Catalyzed Condensation Method B: Dialkoxypropionate Cyclization Notes
Starting Materials 5-Amino-3-methylpyrazole, diethyl malonate 3,3-Dialkoxypropionate, 3-methyl-5-aminopyrazole Both use substituted pyrazoles
Reaction Conditions Sodium ethanolate, mild heating Sodium methylate, toluene, acid catalyst Method B involves multi-step pH control
Yield of Key Intermediate/Product 89% (dihydroxy-heterocycle) 78.3% (ester after crystallization) Method A provides higher initial yield
Scalability Suitable for lab-scale and up Suitable for industrial-scale synthesis Method B designed for larger scale
Complexity Simpler, fewer steps More steps but potentially more versatile Method B allows for hydrolysis to acid

Detailed Research Findings

  • The base-catalyzed condensation method is favored for its simplicity and high yield of the intermediate, which can be converted to the desired ester with minimal purification steps.
  • The dialkoxypropionate cyclization route offers a robust synthetic pathway, particularly advantageous when scaling up due to its well-defined intermediate isolation and purification protocols.
  • Functionalization strategies post-synthesis, such as chlorination and nucleophilic substitution, provide a platform for creating diverse derivatives of ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate, expanding its utility in drug discovery and materials science.
  • Spectral data (NMR, MS) from the patent and research articles confirm the structural integrity and purity of the synthesized compounds, supporting the reliability of these methods.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Basic Hydrolysis : Treatment with aqueous KOH in ethanol converts the ester to 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid, a precursor for further functionalization .

  • Acidic Hydrolysis : Heating with HCl in dioxane achieves similar results, though yields are lower compared to basic conditions .

Reaction Conditions Product Yield Source
KOH (aq), ethanol, 25°C, 12 h2-Methylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid85%
6M HCl, dioxane, reflux, 8 h2-Methylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid72%

Halogenation Reactions

The pyrazolo[1,5-A]pyrimidine core undergoes regioselective halogenation at position 7 using oxidative systems:

  • Chlorination : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces chlorine at position 7, yielding 7-chloro-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate .

  • Oxidative Bromination : NaBr/K₂S₂O₈ in water at 80°C facilitates bromination, with the ester group remaining intact .

Reagent Conditions Product Yield Source
POCl₃, DMF, 100°C, 4 h7-Chloro derivativeEthyl 7-chloro-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate61%
NaBr, K₂S₂O₈, H₂O, 80°COxidative brominationEthyl 7-bromo-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate78%

Nucleophilic Substitution at Position 7

The 7-halo derivatives react with nucleophiles such as amines or alkoxides:

  • Morpholine Substitution : 7-Chloro derivatives react with morpholine in the presence of K₂CO₃ to form 7-morpholino derivatives .

  • Methoxylation : Treatment with NaOMe in methanol replaces chlorine with methoxy groups .

Substrate Nucleophile Conditions Product Yield Source
Ethyl 7-chloro-2-methylpyrazolo[...]-3-carboxylateMorpholineK₂CO₃, DMF, 25°C, 12 h7-Morpholino derivative94%
Ethyl 7-chloro-2-methylpyrazolo[...]-3-carboxylateNaOMe/MeOHReflux, 6 h7-Methoxy derivative82%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings to introduce aryl or alkynyl groups:

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ yields 7-aryl derivatives .

  • Sonogashira Coupling : Coupling with terminal alkynes produces 7-alkynylpyrazolo[1,5-A]pyrimidines .

Reaction Type Reagents Conditions Product Yield Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂Toluene/H₂O, 90°C, 12 h7-Aryl derivative88%
SonogashiraPdCl₂(PPh₃)₂, CuI, terminal alkyneDMF/Et₃N, 80°C, 8 h7-Alkynyl derivative75%

Biological Activity Derivatives

The hydrolyzed carboxylic acid and substituted derivatives exhibit notable bioactivities:

  • Antibacterial Agents : 7-Hydroxy-5-phenyl derivatives show strong activity against Bacillus subtilis (ZOI = 23.0 ± 1.4 mm) .

  • Antioxidants : 5-(2-Ethoxy-2-oxoethyl)-7-hydroxy derivatives demonstrate radical scavenging (IC₅₀ = 15.34 μM) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate, as promising anticancer agents. For example, derivatives of this compound have shown significant cytotoxicity against breast cancer cell lines (MCF-7), with some exhibiting IC50 values as low as 55.97 μg/mL . This indicates a strong potential for further development into therapeutic agents.

Antibacterial Properties
In addition to anticancer effects, certain derivatives of this compound have demonstrated notable antibacterial activity. For instance, one derivative showed a zone of inhibition of 23.0 mm against Bacillus subtilis, indicating effective antibacterial properties against Gram-positive bacteria . This suggests potential applications in treating bacterial infections.

Synthetic Applications

Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods involving multi-step reactions. A common synthetic route includes the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine structure . This versatility in synthesis allows for the generation of a wide range of derivatives with tailored properties.

Optimization for Industrial Production
The synthetic methods have been optimized to improve yield and efficiency, making them suitable for industrial applications. For instance, recent advancements have reported yields exceeding 70% in laboratory settings, paving the way for large-scale production .

Material Science Applications

Fluorescent Properties
this compound and its derivatives are being explored for their photophysical properties. These compounds have been utilized in developing fluorophores for applications in bioimaging and molecular sensing due to their favorable light-emitting characteristics . The ability to tune these properties through structural modifications opens avenues for innovative applications in materials science.

Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/ZOI
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateAntioxidantN/AIC50 = 15.34 μM
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateAntibacterialBacillus subtilisZOI = 23.0 mm
This compoundCytotoxicityMCF-7IC50 = 55.97 μg/mL

Mechanism of Action

The mechanism of action of ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and preventing the progression of certain diseases .

Comparison with Similar Compounds

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:

This compound stands out due to its unique combination of photophysical properties and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 96319-21-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structure allows it to fit into the active sites of various enzymes, thereby inhibiting their activity. This inhibition can lead to significant biological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against phosphoinositide 3-kinase (PI3K) isoforms, which are involved in various cellular processes including proliferation and survival of immune cells .
  • Antitumor Activity : Research indicates that the compound may act as an antitumor agent by inhibiting specific enzymes involved in cancer pathways .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties against various pathogens:

  • Gram-positive Bacteria : Effective against Bacillus subtilis and Staphylococcus aureus.
  • Gram-negative Bacteria : Exhibits activity against Pseudomonas aeruginosa and Escherichia coli.

Table 1 summarizes the antibacterial activity of related compounds:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, μM)
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate23.0 ± 1.4312
This compoundTBDTBD

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects:

  • Antimalarial Activity : It inhibits Plasmodium falciparum, with reported IC50 values indicating effective inhibition at micromolar concentrations (e.g., IC50 = 31 μM) .

Antioxidant Activity

The compound has shown promising antioxidant properties:

  • DPPH Radical Scavenging : Some derivatives exhibit high antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid (IC50 = 13.53 μM) .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis and Biological Evaluation : A study synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer and antimicrobial activities. Notably, certain derivatives exhibited enhanced potency against cancer cell lines with IC50 values as low as 0.09 µM for CDK2 inhibition .
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds. Preliminary data suggest potential therapeutic applications in treating cancers and infectious diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via condensation of 3-aminopyrazole derivatives with formylated active proton compounds (e.g., enaminones derived from ketones) under acid catalysis. A typical protocol involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with enaminones in the presence of KHSO₄, followed by cyclization. Optimization studies highlight the importance of solvent systems (e.g., ethanol:water mixtures) and ultrasonic irradiation, which enhance reaction rates and yields (up to 95%) by promoting efficient mixing and nucleation . Key parameters include molar ratios, temperature, and catalyst loading, often optimized using factorial design experiments .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs spectroscopic methods:

  • ¹H/¹³C NMR : Distinct signals for the pyrazole (δ 6.5–8.5 ppm) and pyrimidine rings (δ 150–160 ppm for pyrimidine carbons) confirm regiochemistry. The ester carbonyl appears at δ 165–170 ppm in ¹³C NMR .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for derivatives with multiple substituents (e.g., 5,7-dimethyl analogs) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 216.2 for C₁₀H₁₀N₃O₂) .

Q. What are the typical functionalization reactions for this compound?

The ester and methyl groups enable diverse derivatization:

  • Nucleophilic substitution : Cyanide or amine groups replace the ester under basic conditions (e.g., K₂CO₃/DMF) .
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the pyrimidine ring .
  • Cyclization : Reacting with hydrazines or thioureas forms fused heterocycles (e.g., pyrazolo[1,5-a]thienopyrimidines) .

Advanced Research Questions

Q. How are syn- and anti-isomers of reduced pyrazolo[1,5-a]pyrimidine derivatives resolved, and what analytical tools distinguish them?

Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate produces syn- and anti-isomers, separable via chromatography (e.g., silica gel with ethanol/hexane). NMR NOE experiments differentiate isomers: anti-isomers show NOE correlations between the 5- and 7-methyl groups, absent in syn-isomers. X-ray crystallography confirms spatial arrangements, while DFT calculations predict NMR shifts to resolve overlapping signals .

Q. What strategies address contradictions in spectroscopic data for substituted derivatives?

Discrepancies often arise from tautomerism or regioisomerism. For example:

  • Tautomer equilibria : Dynamic NMR at variable temperatures (e.g., 25–80°C) identifies exchange signals in DMSO-d₆ .
  • Regiochemical ambiguity : Comparative analysis with known analogs (e.g., 5-phenyl vs. 7-phenyl derivatives) via 2D NMR (COSY, HSQC) assigns substituent positions .

Q. How do electronic effects of substituents influence biological activity in kinase inhibition studies?

Substituents at the 2- and 6-positions modulate binding to kinase ATP pockets:

  • Electron-withdrawing groups (e.g., CN) : Enhance electrophilicity, improving interactions with catalytic lysine residues (e.g., in B-Raf kinase). SAR studies show trifluoromethyl groups increase potency by 10-fold compared to methyl .
  • Ester hydrolysis : Prodrug strategies convert esters to carboxylic acids in vivo, enhancing solubility and target engagement. Kinetic assays (e.g., IC₅₀ measurements) and molecular docking validate these effects .

Q. What challenges arise in hydrolyzing the ester group, and how are they mitigated?

Hydrolysis under alkaline conditions often leads to decarboxylation, yielding 3-unsubstituted derivatives. Acidic conditions (e.g., HCl/THF) minimize this but require strict temperature control (0–5°C) to prevent side reactions. Protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) stabilize the carboxylate during hydrolysis .

Methodological Tables

Q. Table 1. Optimization of Synthesis Conditions

ParameterOptimal ConditionYield (%)Reference
SolventEthanol:water (1:1)95
CatalystKHSO₄ (2 eq)90
TemperatureRoom temperature85
Ultrasonic Irradiation40 kHz, 300 W95

Q. Table 2. Key NMR Signals for Structural Confirmation

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Methyl2.45 (s, 3H)20.1
Ester (COOEt)4.30 (q, 2H), 1.35 (t, 3H)165.2 (C=O), 60.5 (OCH₂)
Pyrimidine C-5-155.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.